molecular formula C13H12N2O3 B2690876 10-methyl-1H-pyrrolo[2,1-c][1,4]benzodiazepine-3,5,11(2H,10H,11aH)-trione CAS No. 128076-31-3

10-methyl-1H-pyrrolo[2,1-c][1,4]benzodiazepine-3,5,11(2H,10H,11aH)-trione

Cat. No.: B2690876
CAS No.: 128076-31-3
M. Wt: 244.25
InChI Key: JZWVEKSNCGJDME-UHFFFAOYSA-N
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Description

Synthesis Analysis

A series of pyrrolo[2,1-c][1,4]benzodiazepine-3,11-dione derivatives was designed and synthesized . The configuration of the chiral carbon was changed during the synthesis process .


Molecular Structure Analysis

The molecular structure of 10-methyl-1H-pyrrolo[2,1-c][1,4]benzodiazepine-3,5,11(2H,10H,11aH)-trione is represented by the molecular formula C13H12N2O3.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound derivatives are not explicitly mentioned in the available resources .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 244.246, a density of 1.4±0.1 g/cm3, and a boiling point of 542.9±50.0 °C at 760 mmHg .

Scientific Research Applications

Anxiolytic Agents Development

Research into the derivatives of 1,2,3,11a-tetrahydro-5H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H)-dione has identified potential candidates for anxiolytic evaluation. These compounds have undergone clinical trials to assess their efficacy in treating anxiety, with metabolism studies suggesting rapid hydroxylation, potentially at the 3 and 11a positions (Wright et al., 1978).

Novel Ring Systems Related to Aspergillus Alkaloids

A study on Pyrimidine‐Annulated Pyrrolobenzodiazepines revealed the formation of a new ring system related to Aspergillus alkaloids. This research highlights the chemical versatility and potential for creating compounds with unique structural and possibly biological properties (Schmidt et al., 2005).

DNA-Interactive Agents

Pyrrolobenzodiazepines (PBDs) are recognized as sequence-selective DNA-interactive agents. They bind covalently to guanine bases within the minor groove of DNA, with a focus on increasing their base-pair span and sequence selectivity. This property has positioned PBDs as candidates for gene-targeting experiments and potential therapeutic agents (Antonow & Thurston, 1994).

Potential in HIV-1 Reverse Transcriptase Inhibition

The exploration of novel heterocyclic systems has led to the synthesis of compounds like 10H-Pyrrolo[1,2-b][1,2,5]-benzothiadiazocine 5,5-dioxide, which are being evaluated for their in vitro anti-HIV-1 activity. These derivatives show promise in inhibiting HIV replication at various stages, including reverse transcriptase and transcriptional transactivation by Tat (Silvestri et al., 1996).

Safety and Hazards

The safety and hazards associated with 10-methyl-1H-pyrrolo[2,1-c][1,4]benzodiazepine-3,5,11(2H,10H,11aH)-trione are not explicitly mentioned in the available resources.

Future Directions

The future directions for the research and development of 10-methyl-1H-pyrrolo[2,1-c][1,4]benzodiazepine-3,5,11(2H,10H,11aH)-trione are not explicitly mentioned in the available resources .

Properties

IUPAC Name

5-methyl-7,8-dihydro-6aH-pyrrolo[2,1-c][1,4]benzodiazepine-6,9,11-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3/c1-14-9-5-3-2-4-8(9)12(17)15-10(13(14)18)6-7-11(15)16/h2-5,10H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZWVEKSNCGJDME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=O)N3C(C1=O)CCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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